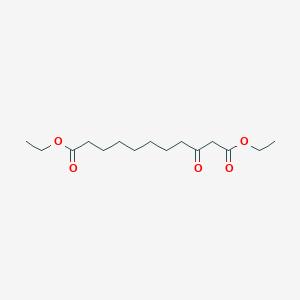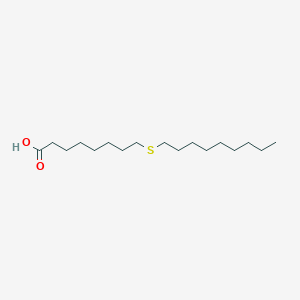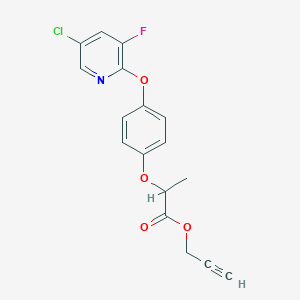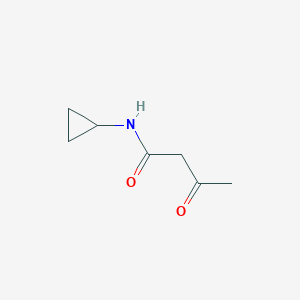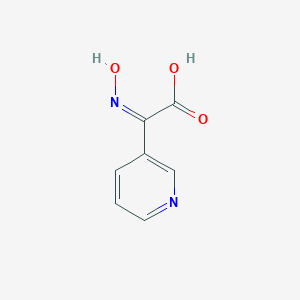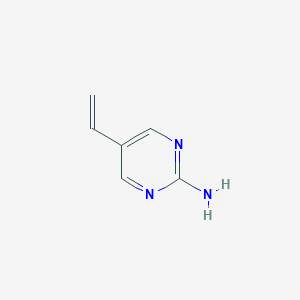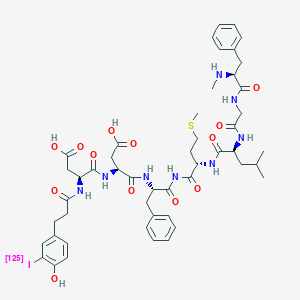
Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp- is a compound that belongs to the family of tachykinin neuropeptides. It is a peptide consisting of 7 amino acids and is derived from the larger peptide, substance P. Substance P (5-11) has been extensively studied for its biological and pharmacological properties.
Mécanisme D'action
Substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) acts on the neurokinin-1 (NK1) receptor, which is a G protein-coupled receptor. Binding of substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) to the NK1 receptor activates a signaling pathway that leads to the release of intracellular calcium and the activation of various kinases. This results in the modulation of neuronal excitability, pain transmission, and inflammation.
Effets Biochimiques Et Physiologiques
Substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) has been shown to have various biochemical and physiological effects. It has been reported to induce pain and inflammation in animal models. It has also been shown to stimulate the release of cytokines and chemokines, which are involved in the immune response. Additionally, substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) has been shown to modulate the activity of various ion channels, including calcium channels.
Avantages Et Limitations Des Expériences En Laboratoire
Substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly specific for the NK1 receptor, which allows for selective modulation of its activity. However, substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) has some limitations for lab experiments. It has a short half-life, which limits its use in long-term experiments. Additionally, it is a relatively expensive compound, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-). One direction is to investigate its potential use in drug development for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. Another direction is to study its role in neurogenic inflammation and pain transmission. Additionally, further research is needed to understand the mechanism of action of substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) and its interactions with other signaling pathways.
Méthodes De Synthèse
Substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) can be synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. The amino acids are protected by different chemical groups to prevent unwanted reactions during the synthesis process. After the synthesis is complete, the peptide is cleaved from the solid support and purified by high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) has been used in various scientific research applications. It has been studied for its role in pain transmission, inflammation, and neurogenic inflammation. It has also been investigated for its potential use in drug development for the treatment of various diseases, including cancer, Alzheimer's disease, and depression.
Propriétés
Numéro CAS |
104499-96-9 |
|---|---|
Nom du produit |
Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp- |
Formule moléculaire |
C49H63IN8O13S |
Poids moléculaire |
1129 g/mol |
Nom IUPAC |
(3S)-4-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C49H63IN8O13S/c1-28(2)21-35(54-41(61)27-52-44(66)34(51-3)23-29-11-7-5-8-12-29)46(68)55-33(19-20-72-4)45(67)58-49(71)36(24-30-13-9-6-10-14-30)56-48(70)38(26-43(64)65)57-47(69)37(25-42(62)63)53-40(60)18-16-31-15-17-39(59)32(50)22-31/h5-15,17,22,28,33-38,51,59H,16,18-21,23-27H2,1-4H3,(H,52,66)(H,53,60)(H,54,61)(H,55,68)(H,56,70)(H,57,69)(H,62,63)(H,64,65)(H,58,67,71)/t33-,34-,35-,36-,37-,38-/m0/s1/i50-2 |
Clé InChI |
VPONZIGMMCEIDS-JHROSDENSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCC2=CC(=C(C=C2)O)[125I])NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCC2=CC(=C(C=C2)O)I)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC |
SMILES canonique |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCC2=CC(=C(C=C2)O)I)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC |
Synonymes |
125I BH-NH-senktide N-alpha-(desamino-3-iodotyrosyl)-8-MePhe-5,6-Asp-substance P (5-11) N-methylphenylalanine(8)-substance P (5-11) substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)- 8-N-methylphenylalanine-5,6-asparagine- substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-Phe-5,6-Asp- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



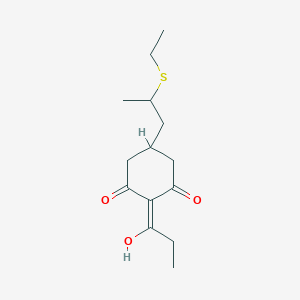
![Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate](/img/structure/B9842.png)
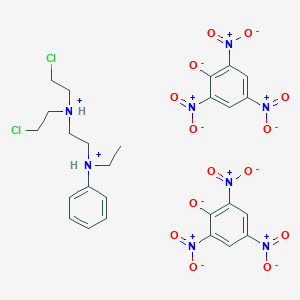
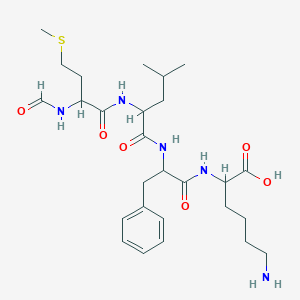
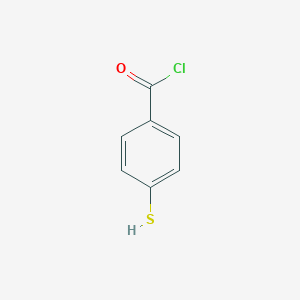
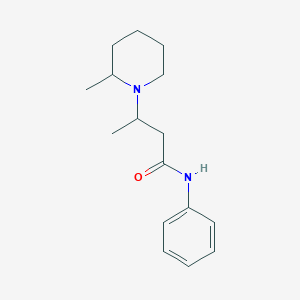
![6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide](/img/structure/B9852.png)
